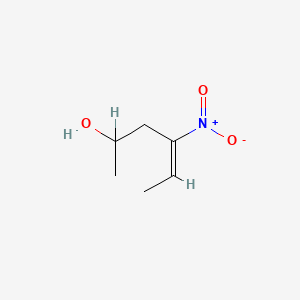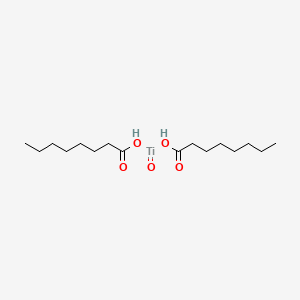
Bis(octanoato-O)oxotitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bis(octanoato-O)oxotitanium typically involves the reaction of titanium tetrachloride (TiCl4) with octanoic acid under controlled conditions. The reaction proceeds as follows:
Reaction Setup: Titanium tetrachloride is dissolved in an appropriate solvent, such as toluene or dichloromethane.
Addition of Octanoic Acid: Octanoic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Heating: The mixture is stirred and gradually heated to reflux, allowing the reaction to proceed to completion.
Purification: The resulting product is purified through filtration and recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Bis(octanoato-O)oxotitanium undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Bis(octanoato-O)oxotitanium has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis(octanoato-O)oxotitanium involves its interaction with molecular targets through its titanium center. The compound can undergo photo-redox reactions, where it absorbs light and undergoes electron transfer processes . This photoactivity is crucial for its applications in photocatalysis and photodynamic therapy. The titanium center can also coordinate with various ligands, influencing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Bis(octanoato-O)oxotitanium can be compared with other titanium-based compounds, such as:
Titanium Dioxide (TiO2): Unlike this compound, titanium dioxide is primarily used as a pigment and photocatalyst.
Titanium Tetrachloride (TiCl4): Titanium tetrachloride is a precursor for many titanium compounds, including this compound.
Titanium(IV) Sulfate: This compound is used in similar applications as this compound but has different solubility and reactivity properties due to the presence of sulfate ligands.
Eigenschaften
CAS-Nummer |
60672-71-1 |
|---|---|
Molekularformel |
C16H32O5Ti |
Molekulargewicht |
352.29 g/mol |
IUPAC-Name |
octanoic acid;oxotitanium |
InChI |
InChI=1S/2C8H16O2.O.Ti/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);; |
InChI-Schlüssel |
XGTRUPWCHVMVID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.O=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


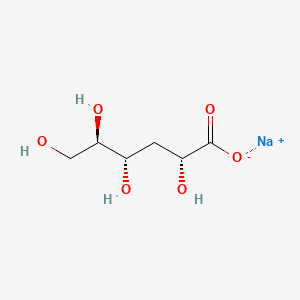

![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)

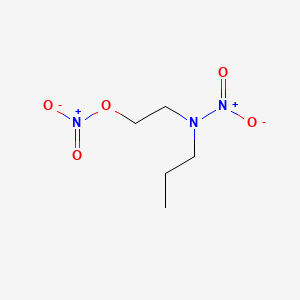
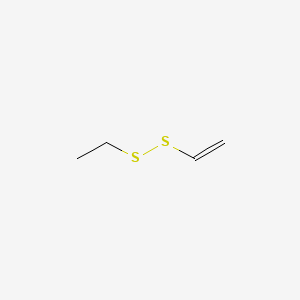
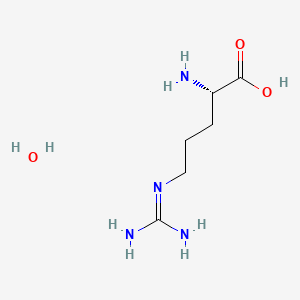
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
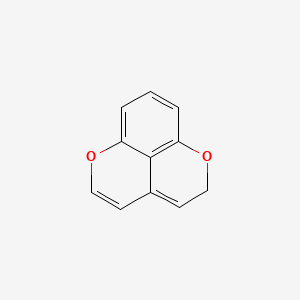
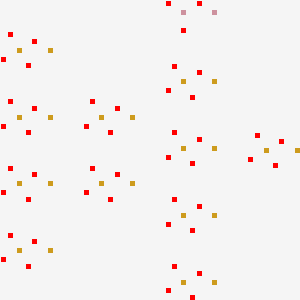
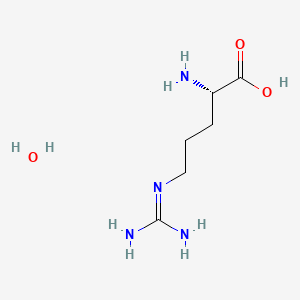
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)

